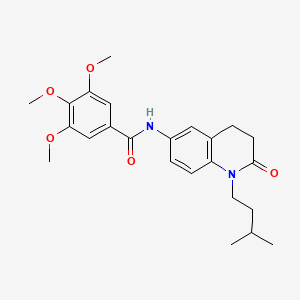

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

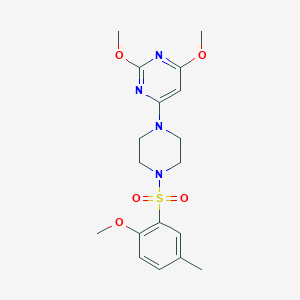

“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide” is a synthetic compound that belongs to the class of quinoline derivatives1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s noted that its unique structure allows for diverse experimentation, making it valuable in drug discovery, organic synthesis, and medicinal chemistry23.Molecular Structure Analysis

The molecular formula of this compound is C24H30N2O5 and its molecular weight is 426.5131.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, it’s mentioned that the compound has diverse reactivity, which makes it useful in various scientific research applications4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular formula and weight have been provided1.Wissenschaftliche Forschungsanwendungen

Rh(III)-Catalyzed Oxidative Olefination

- Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which is a process relevant to the synthesis of tetrahydroisoquinolinone products. This research demonstrates the compound's utility in the field of organic synthesis and its versatility in chemical reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).

Evaluation in Tumor Proliferation Imaging

- Dehdashti et al. (2013) explored the use of a related compound in evaluating tumor proliferation in humans. They assessed its safety and dosimetry in PET imaging for patients with malignant neoplasms, correlating tumor uptake with proliferation indices (Dehdashti et al., 2013).

Synthesis of Isoquinolin-1-(2H)-ones

- Guastavino, Barolo, and Rossi (2006) described a one-pot synthesis process for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. Their work highlights the compound's significance in the synthesis of complex organic molecules (Guastavino, Barolo, & Rossi, 2006).

Identification of Human Metabolites

- Umehara et al. (2009) investigated the metabolites of a related compound in human urine, plasma, and feces, offering insights into its metabolism and potential applications in drug development (Umehara et al., 2009).

Pharmacological Effects Studies

- Miller et al. (1975) conducted a study on the pharmacological effects of fragmented derivatives of tetrahydroisoquinolines, including compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide. Their research provides insights into the compound's pharmacological properties (Miller, Kador, Venkatraman, & Feller, 1975).

Condensation Reactions

- Hanumanthu et al. (1976) explored the condensation of o-aminobenzamide with aldehydes and Schiff bases, leading to the formation of tetrahydroquinazolines. This research adds to the understanding of the chemical behavior of related compounds (Hanumanthu, Seshavatharam, Ratnam, & Rao, 1976).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to note that this compound is intended for research use only678.

Zukünftige Richtungen

The future directions for this compound are not explicitly mentioned in the search results. However, it’s noted that the compound has significant potential in various fields of research and industry9104.

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTLETTWXZZYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)